ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate
Description
Historical Development of Pyrimidine-Based Research
The study of pyrimidines dates back to the 19th century, with foundational work by chemists such as Grimaux, who synthesized barbituric acid from urea and malonic acid in 1879. This marked the first laboratory synthesis of a pyrimidine derivative, laying the groundwork for systematic investigations into heterocyclic compounds. Pinner’s contributions in 1884 further advanced the field through condensation reactions involving ethyl acetoacetate and amidines, leading to the formal naming of "pyrimidin" in 1885. The development of the Biginelli reaction in 1891 represented a pivotal moment, enabling the efficient synthesis of dihydropyrimidinones—a class of compounds structurally related to thioxotetrahydropyrimidines. These early innovations established pyrimidine chemistry as a cornerstone of organic synthesis, with subsequent research exploring substitutions and functionalizations to enhance biological activity and material properties.
The introduction of sulfur-containing pyrimidine derivatives, such as thioxotetrahydropyrimidines, emerged as a significant branch of this research. Compounds like ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate evolved from efforts to modify the pyrimidine core for improved pharmacological and chemical performance. These modifications often involved replacing oxygen atoms with sulfur or integrating aromatic moieties, as seen in the benzoate ester component of this compound.
Position in Heterocyclic Chemistry
This compound occupies a unique niche in heterocyclic chemistry due to its hybrid structure. The molecule combines a thioxotetrahydropyrimidine core—a six-membered ring with nitrogen at positions 1 and 3, a sulfur atom at position 2, and ketone groups at positions 4 and 6—with a benzoate ester substituent. This structural complexity confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.
The thioxo group (C=S) at position 2 enhances the compound’s ability to participate in hydrogen bonding and metal coordination, making it a candidate for catalytic and therapeutic applications. Meanwhile, the benzoate moiety introduces aromaticity and lipophilicity, which can improve bioavailability and membrane permeability in biological systems. Such features position this compound at the intersection of medicinal chemistry and materials science, where tailored heterocycles are critical for advancing drug design and functional materials.
Research Significance and Academic Impact
Research on this compound has garnered attention for its multifaceted applications. In medicinal chemistry, thioxotetrahydropyrimidine derivatives exhibit notable bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. For instance, studies have demonstrated that structural analogs of this compound inhibit β-glucuronidase with IC50 values as low as 0.35 µM, surpassing the efficacy of standard inhibitors. These findings underscore its potential as a scaffold for developing novel therapeutics.
In synthetic chemistry, the compound’s preparation often involves multicomponent reactions, such as the Biginelli reaction, which enables efficient assembly of complex heterocycles. Modifications to the reaction conditions—such as using Lewis acids or microwave-assisted synthesis—have optimized yields and reduced reaction times, contributing to greener methodologies. Academically, these advancements are documented in high-impact journals and patents, reflecting the compound’s role in driving innovation in organic synthesis.
Current Research Trends and Scholarly Focus
Recent studies emphasize the functionalization of this compound to enhance its pharmacological profile. Key areas of focus include:
- Synthetic Methodologies : Modern approaches leverage catalysis and computational modeling to streamline synthesis. For example, copper(II) trifluoroacetate hydrate has been employed to catalyze cyclocondensation reactions, improving efficiency.
- Biological Evaluation : Screening against cancer cell lines (e.g., HCT-116, MCF-7) has revealed cytotoxic activities comparable to doxorubicin, with IC50 values in the nanomolar range.
- Structure-Activity Relationships (SAR) : Molecular docking studies elucidate how substituents like the thiophene group enhance β-glucuronidase inhibition, guiding rational drug design.
The table below summarizes recent advancements in the synthesis and application of thioxotetrahydropyrimidine derivatives:
These trends highlight the compound’s versatility and the interdisciplinary efforts to harness its potential. As research progresses, integration with nanotechnology and targeted drug delivery systems may further expand its applications.
Properties
IUPAC Name |
ethyl 2-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-2-21-13(20)8-5-3-4-6-10(8)15-7-9-11(18)16-14(22)17-12(9)19/h3-7H,2H2,1H3,(H3,16,17,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUCRSQYVFSBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a complex organic compound with potential biological activities. Its unique structure incorporates a tetrahydropyrimidine moiety and various functional groups, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 353.4 g/mol. The compound exhibits solubility in organic solvents and has a melting point typically between 90 to 94 °C .
Structural Features
The compound features:
- A thioxotetrahydropyrimidine ring system.
- An amino group that may facilitate interactions with biological targets.
- A benzoate moiety that could enhance lipophilicity and membrane permeability.
Antimicrobial Potential
Preliminary studies suggest that this compound may exhibit antimicrobial activity . Research indicates that compounds with similar structural frameworks have shown efficacy against various pathogens, including bacteria and fungi.
Cytotoxicity and Anticancer Activity
Research into related compounds suggests potential anticancer properties . For instance, compounds containing thiazole and pyrimidine derivatives have been studied for their ability to inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest . Further assays are necessary to establish the specific cytotoxic effects of this compound on cancer cell lines.
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA, leading to disruption of replication processes.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, which can lead to apoptosis.
Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| This compound | Structure | TBD | TBD | TBD |
| Benzothiazole Derivative | Structure | Positive | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | Structure | Positive | High | DNA Intercalation |
TBD = To Be Determined
Study on Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiazole derivatives, it was found that certain compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in enhancing antimicrobial potency. This compound's structural similarities suggest it may also possess similar activities.
Investigation of Cytotoxic Effects
A related investigation into the cytotoxic effects of pyrimidine-based compounds revealed that several derivatives induced apoptosis in cancer cell lines. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates. Future research should focus on evaluating the cytotoxic potential of this compound in various cancer models .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate has garnered attention for its potential therapeutic benefits:
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines. The thioxotetrahydropyrimidine component is particularly notable for its ability to interact with biological targets involved in cancer proliferation, suggesting a mechanism for disrupting tumor growth .
- The compound's dual functionality enhances its potential as an anticancer agent compared to simpler analogs. Its structural complexity allows for multiple interactions within biological systems, making it a promising candidate for further medicinal chemistry exploration.
-
Antimicrobial Properties :
- Initial evaluations have suggested that this compound exhibits antimicrobial activity against various bacterial strains. This characteristic could be leveraged in developing new antimicrobial agents.
Case Study 1: Anticancer Research
A study focused on the synthesis and biological evaluation of several derivatives of this compound demonstrated significant cytotoxic effects on cancer cells. The study utilized various assays to assess cell viability and apoptosis induction, revealing that certain derivatives were markedly effective at low concentrations.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, with specific derivatives showing enhanced activity compared to standard antibiotics. This suggests potential applications in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrimidine Derivatives
The compound’s key structural differentiator is the 2-thioxo-4,6-dioxo substitution pattern on the tetrahydropyrimidine ring. Below is a comparative analysis with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Substitution on Pyrimidine Ring: The 2-thioxo group in the target compound replaces the 2-oxo group in trioxo derivatives (e.g., Formula 1 in ). This substitution enhances sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) but may reduce metabolic stability compared to oxo derivatives .
Functional Group Variations :
- Ethyl benzoate (target) vs. methyl benzoate (Formula 1): Ethyl esters generally exhibit slower hydrolysis in vivo than methyl esters, suggesting prolonged bioavailability for the target compound .
- Sulfonamide () and hydrazide () derivatives demonstrate divergent biological activities due to their distinct hydrogen-bonding capabilities and electronic profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between barbituric acid derivatives and substituted benzaldehyde intermediates. Key steps include:
- Refluxing barbituric acid with ethyl 2-aminobenzoate derivatives in EtOH/H₂O (1:1) under acidic conditions for 12–24 hours .
- Purification via flash column chromatography using petroleum ether/ethyl acetate (95:5) to isolate intermediates, followed by recrystallization for final product isolation .
- Critical Parameters : Reaction time, solvent polarity, and pH significantly influence yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography (for unambiguous structural confirmation, as demonstrated for related thioxopyrimidine derivatives in and ).
- Hirshfeld surface analysis to study intermolecular interactions and crystal packing .
- NMR (¹H/¹³C) to confirm substitution patterns, particularly the imine (–CH=N–) and thioxo (–C=S) groups .
Q. How can researchers assess the purity of intermediates during synthesis?
- Methodological Answer :
- Use HPLC with UV detection (λ = 254 nm) and a C18 column, employing acetonitrile/water gradients.
- TLC monitoring (silica gel, ethyl acetate/hexane eluent) with visualization under UV light or iodine vapor .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across structurally similar analogs?
- Methodological Answer :
- Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., methyl, tert-butyl, or methoxy groups) and testing them in parallel assays. For example, compound 12 ( ) showed superior inhibition of leukocyte migration (IC₅₀ = 2.4 µM) compared to other derivatives due to its tert-butyl substituent.
- Validate biological activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability, as in ’s SARS-CoV helicase assay paired with MTT cell viability tests) .
Q. How can researchers design experiments to probe the mechanism of enzymatic inhibition by this compound?
- Methodological Answer :
- Use kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition type (competitive/non-competitive). For SARS-CoV helicase inhibition ( ), measure ATPase activity in the presence of varying substrate (ATP) and inhibitor concentrations.
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with target enzymes, validated by mutagenesis studies of key active-site residues .
Q. What strategies improve the aqueous solubility or bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Introduce hydrophilic groups (e.g., –COOH, –OH) via ester hydrolysis (e.g., converting methyl/ethyl esters to carboxylic acids, as in , Formulas 6 and 8).
- Use nanoparticle encapsulation or cyclodextrin complexation to enhance solubility, as demonstrated for related pyrimidinone derivatives .
Q. How can computational methods guide the optimization of this compound’s stability under physiological conditions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to identify reactive sites (e.g., hydrolytically labile esters or imine bonds).
- Simulate degradation pathways using software like Gaussian or ORCA, followed by experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in inhibitory potency between enzymatic and cellular assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
